3,4-Difluoro-2-methylbenzodifluoride
Overview
Description
3,4-Difluoro-2-methylbenzodifluoride is an organic compound with the molecular formula C8H6F4 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-methylbenzodifluoride typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 3,4-difluorotoluene with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal complex, to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methylbenzodifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aromatic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Fluorinated aromatic acids.
Reduction: Hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-2-methylbenzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological studies due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methylbenzodifluoride involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-2-methylbenzotrifluoride: Similar structure but with an additional fluorine atom.
3,4-Difluoro-2-methylbenzene: Lacks the difluoromethyl group.
2,4-Difluoro-3-methylbenzene: Different positioning of the fluorine and methyl groups.
Uniqueness
3,4-Difluoro-2-methylbenzodifluoride is unique due to its specific arrangement of fluorine atoms and the difluoromethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise fluorination is required.
Properties
IUPAC Name |
1-(difluoromethyl)-3,4-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRWBTWNCOQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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